molecular formula C19H16N2O2 B14575805 3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine CAS No. 61206-88-0

3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine

Cat. No.: B14575805
CAS No.: 61206-88-0
M. Wt: 304.3 g/mol
InChI Key: SVCCJYOWFDXARL-UHFFFAOYSA-N
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Description

3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy acids, while reduction can produce phenoxy alcohols.

Scientific Research Applications

3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61206-88-0

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-phenoxy-6-(2-prop-2-enylphenoxy)pyridazine

InChI

InChI=1S/C19H16N2O2/c1-2-8-15-9-6-7-12-17(15)23-19-14-13-18(20-21-19)22-16-10-4-3-5-11-16/h2-7,9-14H,1,8H2

InChI Key

SVCCJYOWFDXARL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OC2=NN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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